molecular formula C20H23ClN2O2S B4577044 N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4577044
M. Wt: 390.9 g/mol
InChI Key: YIDZTQPFHOKIKN-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.1168768 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activity

N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been explored for its potential in synthesizing new compounds with antimicrobial properties. For example, studies have demonstrated the synthesis of various derivatives that have shown promising antibacterial and antifungal activities against a range of pathogens, highlighting its role in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Gastrokinetic Activity

Research into benzamides, including compounds similar to N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl}benzamide, has identified their utility as gastrokinetic agents. Specific derivatives have been synthesized and tested, revealing potent in vivo gastric emptying activity. This research contributes valuable insights into the design of new treatments for gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Development of Photoinitiators for Ultraviolet-Curable Coatings

Compounds bearing morpholinyl groups, akin to N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl}benzamide, have been investigated for their potential as photoinitiators in ultraviolet-curable coatings. Such research offers insights into creating more efficient and environmentally friendly materials for various industrial applications (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).

Antifungal and Structure-Activity Relationships

Derivatives of benzoylthioureas, including those structurally related to N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl}benzamide, have been synthesized and their antifungal properties examined. The research delves into the structural requirements for activity against fungal pathogens, providing a foundation for developing new antifungal agents with enhanced efficacy (Weiqun, Wen, Liqun, & Xianchen, 2005).

Corrosion Inhibition

Studies have also indicated the potential use of N-{2-[(4-chlorophenyl)thio]ethyl}-4-(4-morpholinylmethyl}benzamide derivatives as corrosion inhibitors, showcasing their effectiveness in protecting mild steel in acidic environments. This application highlights the compound's versatility and its potential in industrial maintenance and protection strategies (Sathiq & Nasser, 2021).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-18-5-7-19(8-6-18)26-14-9-22-20(24)17-3-1-16(2-4-17)15-23-10-12-25-13-11-23/h1-8H,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDZTQPFHOKIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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